molecular formula C10H12N2O B010506 Serotonin CAS No. 50-67-9

Serotonin

Cat. No. B010506
CAS RN: 50-67-9
M. Wt: 176.21 g/mol
InChI Key: QZAYGJVTTNCVMB-UHFFFAOYSA-N
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Patent
US04551471

Procedure details

A preliminary experiment was conducted on groups of 2 male Sprague-Dawley rats each, weighing 220-250 g. Hyperammoniemia was induced by administration of 5 moles/kg i.p. of ammonium acetate one hour before sacrifice. 3-Indolpyruvic acid was administered in 10 mg/kg p.o. doses one hour before the ammonium acetate, that is 2 hours before sacrifice. After decapitation, the cerebral hemispheres were rapidly removed, weighed and homogenized with a double volume of physiological solution +0,1 ml of 20% vitamin C. 1 ml of homogenate was treated with 0,43 ml of 12% TCA and 0,025 ml of 20% vitamin C. After standing for 5 minutes at 5° C., the mixture was centrifuged at 11,000 revolutions per minute in a Sorvall centrifuge, SS 34 rotor, for 10 minutes at 5° C. The supernatant was removed and injected into a high pressure liquid chromatograph, equipped with a RP-8 column (Merck). Administration of 3-indolpyruvic acid led in one case to a 20% increase, and in the other a 50% increase in brain serotonin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[NH4+:5].[NH:6]1[C:14]2[C:9](=[CH:10]C=C[CH:13]=2)[C:8]([CH2:15][C:16](=O)C(O)=O)=[CH:7]1>>[CH:2]1[C:1]([OH:4])=[CH:10][C:9]2[C:8]([CH2:15][CH2:16][NH2:5])=[CH:7][NH:6][C:14]=2[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
homogenized with a double volume of physiological solution +0,1 ml of 20% vitamin C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After decapitation, the cerebral hemispheres were rapidly removed
ADDITION
Type
ADDITION
Details
1 ml of homogenate was treated with 0,43 ml of 12% TCA and 0,025 ml of 20% vitamin C
WAIT
Type
WAIT
Details
the mixture was centrifuged at 11,000 revolutions per minute in a Sorvall centrifuge, SS 34 rotor, for 10 minutes at 5° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The supernatant was removed
CUSTOM
Type
CUSTOM
Details
equipped with a RP-8 column (Merck)
TEMPERATURE
Type
TEMPERATURE
Details
increase
TEMPERATURE
Type
TEMPERATURE
Details
in the other a 50% increase in brain serotonin

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1=CC2=C(C=C1O)C(=CN2)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.